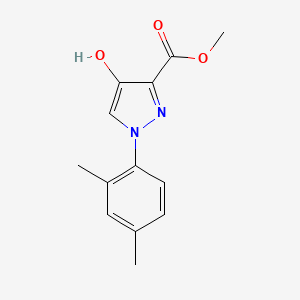

![molecular formula C20H21NO3 B5578076 8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)

8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one" belongs to a class of chemicals known for their complex cyclic structures. These structures often exhibit interesting chemical and physical properties, making them subjects of study in organic chemistry and materials science.

Synthesis AnalysisResearch on related compounds provides insight into potential synthesis methods for this compound. For instance, the synthesis of similar cyclohepta[b]pyrrole derivatives involves cyclization reactions of azines obtained from hydrazone and carbonyl compounds, as well as direct methylation for O-methylation to produce methoxycyclohepta[b]pyrroles (Sato & Sunagawa, 1967). Such methods may be adaptable for the synthesis of "8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one."

Molecular Structure Analysis

The molecular structure of related compounds, such as those containing cyclohepta[b]pyrrole frameworks, often features complex ring systems with specific substituent effects influencing the overall molecular conformation. X-ray crystallography provides detailed information on these structures, revealing how substituents like methoxy and ethoxy groups impact the molecular geometry (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Cyclohepta[b]pyrrole derivatives participate in various chemical reactions, including condensation with amines and sulfides, leading to a diverse range of functionalized molecules. These reactions are critical for further modifying the chemical structure and enhancing the compound's utility in different applications (Abe et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of cyclohepta[b]pyrrole derivatives can vary significantly based on the nature and position of substituents on the ring system. Crystallographic studies reveal how the arrangement of molecules in the solid state affects these properties (Ahankar et al., 2021).

Chemical Properties Analysis

The reactivity of cyclohepta[b]pyrrole derivatives towards various reagents gives insight into their chemical properties. These compounds often exhibit unique reactivity patterns due to the presence of multiple functional groups, enabling their use in synthesizing complex organic molecules (Wang & Imafuku, 2004).

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of complex cyclohepta[b]pyrrole derivatives has been explored in various studies. One such study discusses the synthesis and reactions of 2-(2-aminoanilino)cyclohepta[b]pyrroles, leading to novel compounds with potential antiaromatic systems and benzimidazoles, indicating a broad spectrum of chemical properties and reactivity Abe, N., Ishikawa, N., Hayashi, T., & Miura, Y. (1990). Additionally, the crystal structure of related pyrrole derivatives has been determined, offering insights into their molecular assembly and hydrogen bonding Lu, G., Lin, W., Zhu, W.-H., & Ou, Z.-p. (2011).

Novel Compounds and Their Reactions

Further research into cyclohepta[b]pyrrole derivatives includes the synthesis of 8-methylimino cyclohepta[b]pyrrole and its derivatives, showcasing the versatility of these compounds in producing a range of chemical structures with various potential applications Sato, Y., & Sunagawa, G. (1967). Studies on N-aryl-substituted 3-hydroxypyridin-4-ones reveal molecular structures that exhibit hydrogen-bonded dimeric pairs, indicating potential for molecular engineering and design Burgess, J., Fawcett, J., Russell, D., & Zaisheng, L. (1998).

Molecular Structure and Bonding

Experimental and calculated structural parameters of related compounds highlight the significance of molecular geometry in determining the physical and chemical properties of cyclohepta[b]pyrrole derivatives Silva, M. R., Beja, A., Paixão, J. A., Justino, L. L. G., & Sobral, A. J. (2006). The study on NH-pyrazoles and their annular tautomerism further expands the understanding of cyclohepta[b]pyrrole derivatives' structural versatility Cornago, P., Cabildo, P., Claramunt, R., Bouissane, L., Pinilla, E., Torres, M., & Elguero, J. (2009).

Chemical Reactions and Applications

The research on the synthesis of novel compounds and their antimicrobial activities showcases the potential pharmaceutical applications of cyclohepta[b]pyrrole derivatives Hublikar, M., Dixit, P., Kadu, V. D., Shirame, S. P., Raut, D. G., Bhosale, R., & Jadhav, S. (2019). Photochemical formation of novel pyrrolo[3,2-b]-6,7-benzobicyclo[3.2.1]octa-2,6-diene highlights innovative approaches to synthesizing complex molecular structures Basarić, N., Marinić, Ž., & Šindler-Kulyk, M. (2003).

properties

IUPAC Name |

4-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-5-24-18-8-6-7-17(22)19-13(2)21(14(3)20(18)19)15-9-11-16(23-4)12-10-15/h6-12H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGSUJVSNJZSDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)

![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)

![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)

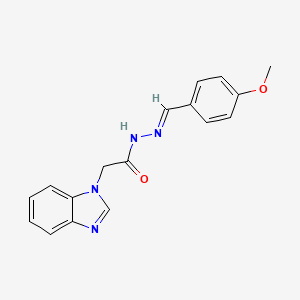

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5578039.png)

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5578040.png)

![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)

![4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)

![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)

![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)

![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)